REACTION_CXSMILES
|
CO[C:3]1[C:18](OC)=[CH:17][C:6]2[CH2:7][C:8](=O)[N:9](CCCI)[CH:10]=[CH:11][C:5]=2[CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>O>[NH:9]1[C:10]2[CH:11]=[CH:5][CH:4]=[CH:3][C:18]=2[CH:17]=[CH:6][CH:7]=[CH:8]1 |f:1.2.3|
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Name
|
|
Quantity
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38 g
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Type
|
reactant
|
Smiles
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COC1=CC2=C(CC(N(C=C2)CCCI)=O)C=C1OC
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Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
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(S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
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Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
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stirred at 50-55° C. for 12-16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
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Type
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CUSTOM
|
Details
|
After completion of reaction, reaction mass
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Type
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TEMPERATURE
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Details
|
was cooled to 25-30° C.
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Type
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EXTRACTION
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Details
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the product is extracted in ethyl acetate (100 ml)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (60 ml)
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Type
|
STIRRING
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Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
The aqueous layer is extracted with ethyl acetate (140 ml+60 ml)
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Type
|
DISTILLATION
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Details
|
Ethyl acetate was distilled out completely under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |